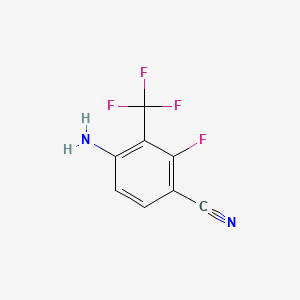

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile” is a cyanated and trifluoromethylated derivative of aniline . It is also known as “4-Cyano-3-trifluoromethylaniline” and has a molecular weight of 186.13 .

Synthesis Analysis

This compound is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . It can also serve as a starting material in the synthesis of benzimidazoles .

Molecular Structure Analysis

The linear formula of this compound is NCC6H3(CF3)NH2 . For more detailed molecular structure information, you may refer to the 2D Mol file or the computed 3D SD file .

Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 141-145 °C (lit.) . It is sparingly soluble in DMSO and slightly soluble in methanol . The predicted boiling point is 294.5±40.0 °C and the predicted density is 1.37±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Intermediates

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of various compounds. For example, it has been used in the synthesis of bicalutamide, a prominent anti-cancer drug, through an environmentally friendly method that involves bromination, Grignard reaction, cyanidation, and amination processes (Zhang Tong-bin, 2012). Similarly, it has been utilized in creating androgen receptor antagonists like MDV3100, indicating its versatility in drug development (Li Zhi-yu, 2012).

Material Science

In the realm of material science, this compound has been applied as an additive in polymer solar cells to increase power conversion efficiency. Specifically, adding this compound to polymer solar cells resulted in enhanced electrical performance due to its influence on the molecular ordering within the active layer, showcasing its potential in improving renewable energy technologies (Seonju Jeong et al., 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their bioactivity. For instance, its modifications have led to the development of compounds with potential antischistosomal activities, offering new avenues for treating parasitic infections (Jianbo Wu et al., 2017). Furthermore, its role in synthesizing nonsteroidal androgen receptor antagonists for dermatological applications highlights its significance in creating treatments for conditions like androgenetic alopecia (J. Li et al., 2008).

Mechanism of Action

Target of Action

It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound may interact with targets involved in cell growth and proliferation.

Mode of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth . The specific interactions between the compound and its targets, leading to this effect, are yet to be elucidated.

Biochemical Pathways

Given its role in the synthesis of benzimidazoles, it may influence pathways related to cell growth and proliferation .

Result of Action

As a precursor to benzimidazoles, it may contribute to the inhibition of endothelial cell growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile, it is recommended to store the compound in a cool, dry place, away from oxidizing agents .

Safety and Hazards

Properties

IUPAC Name |

4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDQRXVOGXRLPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)